Cas no 2416236-26-3 (1-methanesulfonyl-1H-pyrrol-3-amine hydrochloride)
1-methanesulfonyl-1H-pyrrol-3-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrol-3-amine, 1-(methylsulfonyl)-, hydrochloride (1:1)
- 1-methanesulfonyl-1H-pyrrol-3-amine hydrochloride
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- MDL: MFCD32667279
- Inchi: 1S/C5H8N2O2S.ClH/c1-10(8,9)7-3-2-5(6)4-7;/h2-4H,6H2,1H3;1H
- InChI Key: BWZRQEHCWLKCOA-UHFFFAOYSA-N
- SMILES: S(N1C=CC(N)=C1)(=O)(=O)C.Cl
1-methanesulfonyl-1H-pyrrol-3-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY325429-1g |
1-(Methylsulfonyl)-1H-pyrrol-3-amine Hydrochloride |
2416236-26-3 | ≥95% | 1g |
¥17100.00 | 2025-04-16 | |
| Enamine | EN300-26677082-1g |
1-methanesulfonyl-1H-pyrrol-3-amine hydrochloride |
2416236-26-3 | 95% | 1g |
$1070.0 | 2023-09-12 | |
| Enamine | EN300-26677082-5g |
1-methanesulfonyl-1H-pyrrol-3-amine hydrochloride |
2416236-26-3 | 95% | 5g |
$3105.0 | 2023-09-12 | |
| Enamine | EN300-26677082-10g |
1-methanesulfonyl-1H-pyrrol-3-amine hydrochloride |
2416236-26-3 | 95% | 10g |
$4606.0 | 2023-09-12 | |
| Enamine | EN300-26677082-0.05g |
1-methanesulfonyl-1H-pyrrol-3-amine hydrochloride |
2416236-26-3 | 95.0% | 0.05g |
$249.0 | 2025-03-20 | |
| Enamine | EN300-26677082-0.1g |
1-methanesulfonyl-1H-pyrrol-3-amine hydrochloride |
2416236-26-3 | 95.0% | 0.1g |
$372.0 | 2025-03-20 | |
| Enamine | EN300-26677082-0.25g |
1-methanesulfonyl-1H-pyrrol-3-amine hydrochloride |
2416236-26-3 | 95.0% | 0.25g |
$530.0 | 2025-03-20 | |
| Enamine | EN300-26677082-0.5g |
1-methanesulfonyl-1H-pyrrol-3-amine hydrochloride |
2416236-26-3 | 95.0% | 0.5g |
$835.0 | 2025-03-20 | |
| Enamine | EN300-26677082-1.0g |
1-methanesulfonyl-1H-pyrrol-3-amine hydrochloride |
2416236-26-3 | 95.0% | 1.0g |
$1070.0 | 2025-03-20 | |
| Enamine | EN300-26677082-2.5g |
1-methanesulfonyl-1H-pyrrol-3-amine hydrochloride |
2416236-26-3 | 95.0% | 2.5g |
$2100.0 | 2025-03-20 |
1-methanesulfonyl-1H-pyrrol-3-amine hydrochloride Suppliers
1-methanesulfonyl-1H-pyrrol-3-amine hydrochloride Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 1-methanesulfonyl-1H-pyrrol-3-amine hydrochloride
Introduction to 1-methanesulfonyl-1H-pyrrol-3-amine hydrochloride (CAS No. 2416236-26-3)
1-methanesulfonyl-1H-pyrrol-3-amine hydrochloride is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. With the CAS number 2416236-26-3, this compound represents a critical intermediate in the synthesis of various biologically active molecules. Its unique structural framework, featuring a pyrrole core substituted with a methanesulfonyl group and an amine moiety, makes it a valuable scaffold for designing novel therapeutic agents. The hydrochloride salt form enhances its solubility and stability, facilitating its use in both laboratory and industrial applications.
The compound's significance lies in its potential applications across multiple domains of medicinal chemistry. The pyrrole ring is a well-documented pharmacophore in drug discovery, contributing to interactions with biological targets such as enzymes and receptors. The presence of the methanesulfonyl group introduces a polar, electronegative region that can modulate binding affinity and pharmacokinetic properties. Additionally, the amine hydrochloride formulation ensures that the compound remains bioavailable, which is essential for preclinical and clinical studies.
In recent years, there has been growing interest in developing small-molecule inhibitors targeting various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. 1-methanesulfonyl-1H-pyrrol-3-amine hydrochloride has been explored as a precursor in the synthesis of molecules that interact with key cellular pathways. For instance, studies have indicated its utility in generating derivatives that exhibit inhibitory effects on enzymes such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs). These kinases are frequently dysregulated in diseases like rheumatoid arthritis and certain cancers, making them attractive therapeutic targets.
One of the most compelling aspects of this compound is its versatility in medicinal chemistry. Researchers have leveraged its structural features to develop libraries of analogs with tailored properties. By modifying the substituents on the pyrrole ring or introducing additional functional groups, scientists can fine-tune the pharmacological profile of the resulting compounds. This approach has led to several promising candidates entering preclinical development pipelines. The ability to rapidly synthesize and evaluate these derivatives underscores the importance of 1-methanesulfonyl-1H-pyrrol-3-amine hydrochloride as a building block in modern drug discovery.
The synthesis of 1-methanesulfonyl-1H-pyrrol-3-amine hydrochloride involves multi-step organic transformations that highlight its synthetic accessibility. Key steps typically include the formation of the pyrrole core through cyclocondensation reactions, followed by sulfonylation and subsequent amine functionalization. The final conversion to the hydrochloride salt ensures optimal physicochemical properties for further applications. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more readily available for research purposes.
From a biological perspective, the amine group in 1-methanesulfonyl-1H-pyrrol-3-amine hydrochloride offers numerous possibilities for further derivatization. This moiety can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity. Moreover, it serves as a point for attachment to other pharmacophoric elements, allowing for the creation of hybrid molecules with enhanced therapeutic efficacy. Such modifications have been instrumental in developing next-generation drugs that combine multiple mechanisms of action.
The hydrochloride salt form not only improves solubility but also provides stability under various storage conditions. This characteristic is particularly important for long-term investigations and commercialization efforts. Pharmaceutical companies often prioritize compounds that exhibit good shelf life and compatibility with formulation processes, making 1-methanesulfonyl-1H-pyrrol-3-amine hydrochloride an attractive candidate for further development.
In conclusion, 1-methanesulfonyl-1H-pyrrol-3-amine hydrochloride (CAS No. 2416236-26-3) represents a significant advancement in pharmaceutical chemistry. Its unique structure and versatile reactivity make it a valuable tool for drug discovery efforts targeting diverse diseases. As research continues to uncover new therapeutic applications, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.
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